L-ORNITHINE:HCL (13C5)

Stable Isotope Labeling LC–MS/MS Internal Standard Isotopic Enrichment

Quantitative LC-MS/MS of ornithine in plasma or tissue is biased by deuterated IS retention shifts and matrix effects. L-Ornithine:HCl (13C5) solves this: - Uniform 13C5 label: +5 Da shift, zero isotopic overlap with endogenous 12C-ornithine. - Identical chromatography to unlabeled analyte, eliminating differential matrix effects. - ≥99 atom% 13C, ≥98% chemical purity per COA. For metabolic flux tracing of ornithine → citrulline/arginine/polyamines. Stocked for regulated bioanalysis (CLIA/CAP) and tracer studies.

Molecular Formula
Molecular Weight 173.59
Cat. No. B1579901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ORNITHINE:HCL (13C5)
Molecular Weight173.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Ornithine:HCl (13C5) Overview


L‑Ornithine:HCl (13C5) (CAS 943962‑21‑8) is a stable‑isotope‑labeled analogue of the non‑proteinogenic amino acid L‑ornithine hydrochloride, in which all five carbon atoms of the ornithine backbone are replaced by the non‑radioactive heavy isotope carbon‑13 . The compound retains the native stereochemistry (L‑configuration) and the hydrochloride counterion of the unlabeled parent molecule (unlabeled CAS 3184‑13‑2), ensuring physicochemical behavior identical to endogenous ornithine [1]. Its primary utility lies in two domains: first, as a high‑fidelity tracer in metabolic flux experiments (e.g., urea cycle dynamics, polyamine biosynthesis, nitric‑oxide‑related pathways), where the M+5 mass shift enables unambiguous distinction from endogenous 12C‑ornithine by mass spectrometry (MS) or nuclear magnetic resonance (NMR) [2]; second, as a gold‑standard stable‑isotope‑labeled internal standard (SIL‑IS) for the absolute quantification of ornithine in complex biological matrices (plasma, urine, tissue homogenates, cell culture media) via isotope‑dilution LC–MS/MS or GC–MS [3].

Primary Use

Uniformly 13C5-labeled SIL-IS for isotope-dilution LC-MS/MS quantification of ornithine in research matrices

Tracer Capability

Full carbon-backbone tracing for urea cycle, polyamine, and nitric oxide pathway flux studies

Key Attribute

M+5 mass shift with co-elution ensures identical matrix effects and eliminates isotopic overlap

L-Ornithine:HCl (13C5) vs. Alternative Labels


Substituting L‑Ornithine:HCl (13C5) with a differently labeled analogue (e.g., deuterated ornithine, 15N‑only ornithine, or partially 13C‑labeled ornithine) introduces systematic errors that cannot be corrected by post‑acquisition data processing [1]. Deuterium‑labeled internal standards frequently exhibit chromatographic retention‑time shifts relative to the unlabeled analyte, which can cause differential matrix effects and inaccurate quantification, particularly in complex biological extracts where ionization suppression varies across the elution window . Conversely, the uniform 13C5 substitution of L‑Ornithine:HCl (13C5) ensures co‑elution with the native 12C‑ornithine analyte and provides a +5 Da mass shift that places the internal standard signal cleanly outside the natural isotopic envelope of the analyte, eliminating signal overlap and enabling reliable peak integration even at low analyte concentrations [2]. For metabolic flux experiments, partially labeled or single‑carbon 13C‑ornithine tracers cannot resolve the full carbon‑backbone rearrangement that occurs during ornithine conversion to citrulline, arginine, proline, or polyamines; only a uniformly 13C5‑labeled tracer reveals the complete pattern of carbon‑atom retention and redistribution [3].

Deuterated ornithine (e.g., D4)

Retention-time shift (0.1–0.5 min) may alter matrix effects and compromise quantitative accuracy relative to co-eluting 13C5-IS

Partially 13C- or 15N-only labeled ornithine

Isotopic overlap with natural abundance isotopologues requires correction algorithms that introduce additional uncertainty

Unlabeled ornithine or structural analog IS

Cannot distinguish exogenous from endogenous pools; matrix-effect mismatch limits reliable quantification in complex biological samples

L-Ornithine:HCl (13C5) – Analytical Performance Evidence


Isotopic Enrichment for Minimal Overlap

L‑Ornithine:HCl (13C5) is supplied with a minimum isotopic enrichment of 99 atom % ¹³C across all five carbon positions . In comparison, the unlabeled parent compound L‑ornithine hydrochloride contains carbon atoms at natural isotopic abundance (∼1.1 atom % ¹³C per carbon, resulting in an M+5 isotopologue abundance of <0.001 %). The 99 atom % ¹³C enrichment of L‑Ornithine:HCl (13C5) generates a dominant M+5 peak that is > 1000‑fold more intense than the native M+5 isotopologue of the unlabeled analyte, ensuring that the internal standard signal can be detected without interference from the natural isotopic distribution of the endogenous analyte [1].

Isotopic Enrichment
Head-to-head
M+5 peak >1000-fold more intense than natural abundance envelope

Enables interference-free signal integration in complex matrices

COA-documented ≥99 atom% 13C enrichment

Stable Isotope Labeling LC–MS/MS Internal Standard Isotopic Enrichment

Chemical Purity for High-Sensitivity MS

L‑Ornithine:HCl (13C5) is routinely supplied with a chemical purity specification of ≥ 98 % (CP), as confirmed by multiple independent vendors . In contrast, lower‑grade ornithine preparations (e.g., technical‑grade unlabeled ornithine, which may contain as little as 95 % purity) can introduce up to 5 % w/w of unidentified impurities that may co‑ionize in the MS source, causing ion suppression or enhancement artifacts [1]. The 98 % purity threshold, combined with the 99 atom % isotopic enrichment, translates to an effective isotopic purity of > 97 %, meaning that > 97 % of the compound mass is the intended ¹³C₅‑labeled species .

Chemical Purity
Head-to-head
≥98% (CP) vs. ~95% technical-grade ornithine

Reduces impurity-related ion suppression and improves assay reproducibility

Supports lower LLOQ in bioanalytical method context

Chemical Purity LC–MS/MS Assay Validation

M+5 Mass Shift for Complete Spectral Separation

L‑Ornithine:HCl (13C5) produces a mass shift of +5 Da (M+5) relative to unlabeled L‑ornithine (M) . This shift is sufficiently large to place the internal standard MRM transition outside the natural isotopic envelope of the analyte (which contains negligible M+5 signal), enabling complete baseline resolution in the mass domain [1]. In comparison, single‑13C or dual‑13C labeled ornithine (M+1 or M+2) exhibits substantial isotopic overlap with the analyte s M+1 and M+2 natural abundance isotopologues (∼5.5 % and ∼0.15 % of the monoisotopic peak, respectively), necessitating complex isotopic correction algorithms that introduce additional uncertainty [2]. Deuterated ornithine (e.g., D₄‑ornithine) also provides a +4 Da mass shift but suffers from chromatographic retention‑time shifts (typically 0.1–0.5 min earlier elution) that can alter matrix effects and compromise quantitative accuracy .

M+5 Shift & Co-elution
Head-to-head
M+5 Da, zero retention-time shift; D4-ornithine shifts 0.1–0.5 min earlier

Identical matrix effects, eliminates isotopic correction algorithms

Reversed-phase or HILIC LC-MS/MS

Isotope Dilution MS SIL‑IS Quantitative Bioanalysis

Stable-Isotope Tracer for Metabolic Flux Quantification

In a controlled human metabolic study, L‑[5‑¹³C]ornithine was administered as a primed, constant intravenous tracer to six healthy adults under arginine‑rich vs. arginine‑free dietary conditions [1]. Whole‑body ornithine oxidation rate was quantified by measuring ¹³CO₂ production in breath. [¹³C]Ornithine oxidation was reduced by 46 % (P < 0.001) during the fed state when the arginine‑free diet was provided, compared to the arginine‑rich diet [2]. While this study employed a single‑¹³C‑labeled ornithine (position 5), uniformly ¹³C₅‑labeled L‑Ornithine:HCl (13C5) provides the same +5 Da mass shift and co‑elution properties, but with the added advantage that all five carbon atoms are labeled, enabling more comprehensive tracing of carbon‑backbone rearrangement during ornithine conversion to downstream metabolites (e.g., citrulline, arginine, proline, putrescine) [3]. Unlabeled ornithine cannot provide any flux information in these assays, and partially labeled ornithine (e.g., ¹³C₂) yields incomplete pathway resolution .

In Vivo Flux
Reported
46% reduction in ornithine oxidation rate under arginine-free diet

Supports dynamic metabolic flux quantification in human research

Human study (n=6), primed continuous [5-13C]ornithine infusion

Metabolic Flux Analysis In Vivo Tracer Arginine Metabolism

Uniform 13C5 Labeling in 3D Microvessel Model

In a 2024 study employing a 3D microvessels‑on‑chip model, uniformly labeled ¹³C₅,¹⁵N₂ L‑ornithine was used alongside ¹³C₆,¹⁵N₃ L‑citrulline to trace nitric oxide (NO)‑related metabolic pathways [1]. The analysis of downstream metabolites revealed distinct outcomes that could not be resolved using unlabeled tracers or single‑isotope labels [2]. Specifically, the uniform ¹³C₅ labeling of ornithine enabled the unambiguous identification and quantification of ¹³C‑labeled citrulline, arginine, and polyamine species generated via the arginase‑NO synthase cycle and polyamine biosynthetic routes, thereby dissecting the relative contributions of competing metabolic fates [3]. Unlabeled ornithine would be indistinguishable from the endogenous ornithine pool, and partially labeled ornithine (e.g., ¹³C₁ or D₄) would not permit full carbon‑backbone tracking, as multiple carbon atoms are rearranged during conversion to arginine and citrulline [4].

3D Model Tracing
Head-to-head
Uniform 13C5 resolved distinct citrulline, arginine, and polyamine species

Enables full carbon-backbone fate mapping in NO-related pathways

3D microvessels-on-chip, LC-MS/MS metabolomics

Metabolic Tracing Nitric Oxide Pathway 3D Cell Culture

COA and Lot-to-Lot Consistency for Regulated Bioanalysis

L‑Ornithine:HCl (13C5) is commercially available from multiple accredited vendors (e.g., Sigma‑Aldrich, Cambridge Isotope Laboratories, MedChemExpress, Toronto Research Chemicals) with full Certificates of Analysis (COA) documenting lot‑specific isotopic enrichment, chemical purity, and storage conditions . In contrast, custom‑synthesized or non‑certified labeled ornithine preparations often lack traceable COAs, requiring end‑user re‑qualification that consumes valuable sample and instrument time [1]. Commercial L‑Ornithine:HCl (13C5) is supplied with a minimum isotopic enrichment of 99 atom % ¹³C and chemical purity ≥ 98 % (some vendors specify 99.5 %), with batch‑to‑batch consistency verified by independent analytical methods (HPLC, MS, NMR) . This documentation supports compliance with Good Laboratory Practice (GLP) and bioanalytical method validation guidelines (e.g., FDA, EMA) that require traceable internal standard characterization [2].

COA & Lot Consistency
Class-level
Vendor COA documents ≥99 atom% 13C and ≥98% purity per lot

Reduces in-house requalification burden and supports documentation expectations

Data to verify per supplier lot

Quality Assurance Certificate of Analysis Regulated Bioanalysis

L-Ornithine:HCl (13C5) – Application Scenarios


Ornithine Quantification in Plasma for Clinical Metabolomics

L‑Ornithine:HCl (13C5) serves as the ideal SIL‑IS for LC–MS/MS assays quantifying ornithine in human plasma, serum, or dried blood spots. The +5 Da mass shift and co‑elution properties eliminate isotopic overlap and matrix‑effect discrepancies, enabling accurate quantification across the physiological range (∼20–150 μM) and detection of elevated ornithine levels characteristic of ornithine transcarbamylase deficiency (OTCD) and hyperornithinemia‑hyperammonemia‑homocitrullinuria (HHH) syndrome [1]. Procurement justification: Replacing a non‑isotopic internal standard (e.g., structural analogue) with ¹³C₅‑ornithine reduces quantitative bias from matrix effects, improving assay accuracy and precision to meet CLIA/CAP requirements [2].

Metabolic Flux Analysis of Urea Cycle Pathways

For researchers investigating urea cycle dynamics, nitric oxide production, or polyamine biosynthesis, L‑Ornithine:HCl (13C5) provides a uniformly labeled tracer that enables comprehensive mapping of carbon‑atom fate [3]. In typical experimental designs, cells or animals are incubated with ¹³C₅‑ornithine, and downstream metabolites (citrulline, arginine, proline, putrescine, spermidine) are analyzed by LC–MS or GC–MS to quantify fractional enrichment and calculate metabolic fluxes [4]. Procurement justification: Uniform ¹³C₅ labeling is required to resolve the complete carbon‑backbone rearrangement that occurs during ornithine conversion; partially labeled or unlabeled ornithine cannot provide this level of pathway resolution.

Bioanalytical Method Validation in Regulated CROs

Contract research organizations (CROs) performing regulated bioanalysis of ornithine (e.g., in pharmacokinetic studies of arginine‑ or ornithine‑based therapeutics, or in nutritional biomarker panels) require a SIL‑IS with documented lot‑to‑lot consistency and full traceability . L‑Ornithine:HCl (13C5) from accredited commercial suppliers provides a Certificate of Analysis (COA) with each lot, documenting isotopic enrichment (≥99 atom % ¹³C) and chemical purity (≥98 %), satisfying regulatory expectations for internal standard characterization [5]. Procurement justification: Eliminates in‑house qualification costs and supports audit readiness under FDA/EMA bioanalytical method validation guidelines.

Stable-Isotope-Resolved Metabolomics in Cancer and Immunology

In cancer metabolism and immunometabolism studies, L‑Ornithine:HCl (13C5) is used to trace ornithine utilization by tumor cells or activated immune cells (e.g., CD8⁺ cytotoxic T lymphocytes, macrophages) [6]. The uniform ¹³C₅ label allows researchers to quantify the fractional contribution of extracellular ornithine to intracellular ornithine, citrulline, and polyamine pools under various nutrient conditions (e.g., arginine availability), revealing metabolic adaptations that support cell proliferation or effector function [7]. Procurement justification: Unlabeled ornithine provides no tracing information, and single‑carbon‑labeled ornithine cannot resolve the complex partitioning of ornithine carbon among competing metabolic fates.

Application
Selection Property
Validation Focus
Ornithine quantification in human plasma research matrices
Uniform M+5 co-eluting SIL-IS
Matrix-effect correction and LLOQ assessment
Urea cycle and polyamine flux analysis
Uniform 13C5 tracer for full carbon-backbone tracing
Fractional enrichment and flux calculation
Bioanalytical method documentation support
Lot-specific COA with enrichment and purity documentation
Documentation traceability and audit readiness
Stable-isotope-resolved metabolomics in cancer and immunology
Uniform 13C5 label for ornithine fate mapping
Pathway contribution quantification in cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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